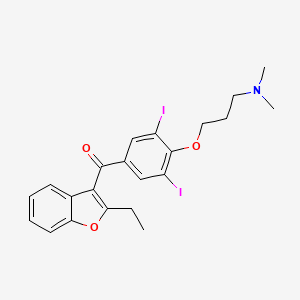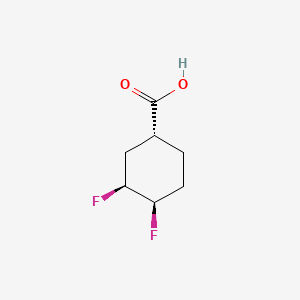
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid is a fluorinated cyclohexane derivative. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the cyclohexane ring, and a carboxylic acid group at the 1 position. The stereochemistry of the compound is specified by the (1R,3S,4R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid typically involves the fluorination of cyclohexane derivatives followed by carboxylation. One common method is the selective fluorination of cyclohexane using electrophilic fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The carboxylic acid group can then be introduced through carboxylation reactions, such as the reaction of the fluorinated cyclohexane with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired stereochemistry and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorocyclohexane-1-carboxylic Acid: Lacks the specific stereochemistry of (1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid.
3,4-Difluorocyclohexane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid group.
3,4-Difluorocyclohexane-1-amine: Contains an amino group instead of a carboxylic acid group.
Uniqueness
The unique stereochemistry of this compound distinguishes it from other similar compounds. This specific configuration can result in different biological activities and interactions compared to its stereoisomers or analogs.
Properties
IUPAC Name |
(1R,3S,4R)-3,4-difluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6H,1-3H2,(H,10,11)/t4-,5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACODYIZFZMALSQ-PBXRRBTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@@H]1C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-oxo-L-lysine (Impurity)](/img/structure/B584998.png)
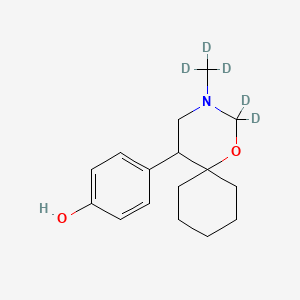

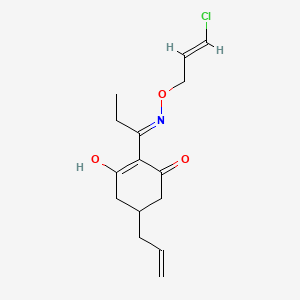

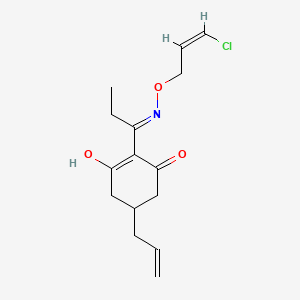
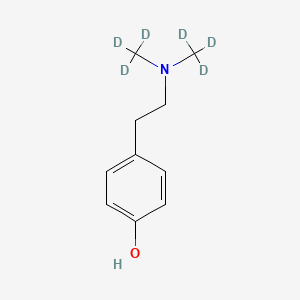
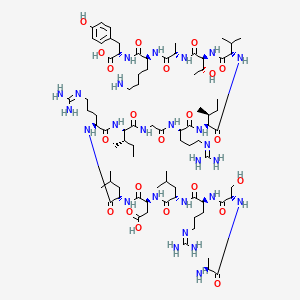
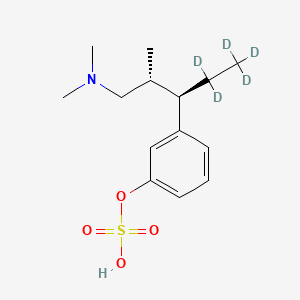
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)

